molecular formula C20H18N2O4 B14986570 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14986570
M. Wt: 350.4 g/mol
InChI Key: JGLQUVJJJLMKPN-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxin ring, an oxazole ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-phenyl-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
  • 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide

Uniqueness

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its benzodioxin and oxazole rings, along with the carboxamide group, contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,5-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-12-3-4-13(2)15(9-12)21-20(23)16-11-18(26-22-16)14-5-6-17-19(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)

InChI Key

JGLQUVJJJLMKPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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